
2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and function of B cells and is a key target for the treatment of various B cell malignancies.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds structurally related to the specified acetamide have been synthesized and evaluated for their antimicrobial properties. For example, thiazoles and their fused derivatives have demonstrated significant antimicrobial activities against bacterial and fungal isolates, highlighting their potential in developing new antimicrobial agents (Wardkhan et al., 2008). Similarly, novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety have shown promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Antitumor Activities
Research has also explored the antitumor potential of compounds containing acetamide, pyrrole, pyrrolopyrimidine, and thiophene derivatives. A study found that certain acetamide derivatives had greater efficacy than doxorubicin, a reference drug, in antitumor activity, underscoring the therapeutic potential of these compounds in cancer treatment (Alqasoumi et al., 2009).
Material Science Applications
In the realm of material science, derivatives of the specified compound have contributed to the development of new materials with unique properties. For instance, new ortho-linked polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages have been synthesized, showcasing outstanding solubility and thermal stability, which are critical for high-performance polymers in various industrial applications (Shockravi et al., 2009).
Synthesis and Structural Studies
The synthesis and structural elucidation of compounds with similar chemical structures have been a focus of research, aiming to understand their chemical behavior and potential applications better. Studies involving crystal structure analysis and the synthesis of new derivatives contribute to a deeper understanding of these compounds' molecular interactions and potential for customization in various scientific applications (Subasri et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing a thiophene moiety, have been known to interact with various biological targets
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. For instance, some compounds with a thiophene moiety have been reported to exhibit anti-inflammatory and antioxidant activities . The specific interactions between this compound and its targets, leading to these effects, require further investigation.
Biochemical Pathways
For example, some thiophene derivatives have shown to affect pathways related to inflammation and oxidative stress
Pharmacokinetics
Compounds with similar structures, such as those containing a thiophene moiety, are known to have diverse pharmacokinetic properties . The impact of these properties on the bioavailability of this compound requires further investigation.
Result of Action
Compounds with similar structures have been known to induce various nuclear features such as chromatin fragmentation and condensation
Propiedades
IUPAC Name |
2-[4-[(2-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c19-17(22)11-25-15-3-5-16(6-4-15)27(23,24)21-10-13-2-1-8-20-18(13)14-7-9-26-12-14/h1-9,12,21H,10-11H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARVKKSXGDAIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

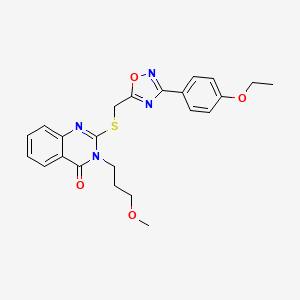
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2828376.png)
![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2828377.png)
![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2828378.png)
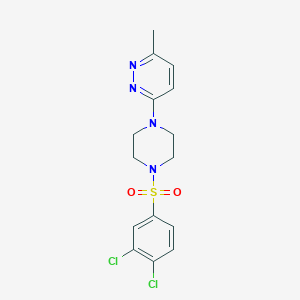

![N-(2-chloro-4-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2828382.png)
![ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2828384.png)
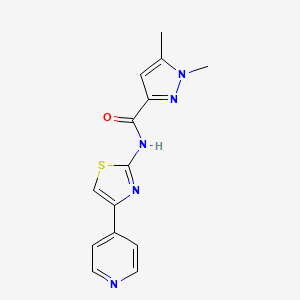
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2828387.png)
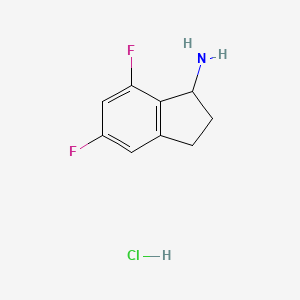
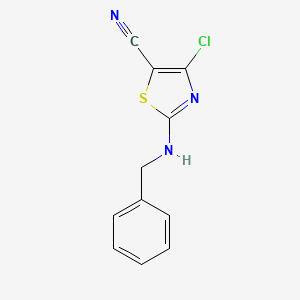
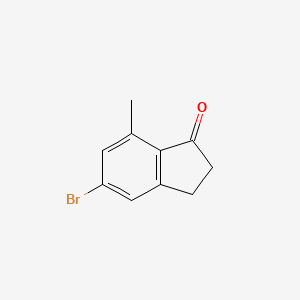
![6-ethyl-3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-2-morpholino-4(3H)-pyrimidinone](/img/structure/B2828395.png)